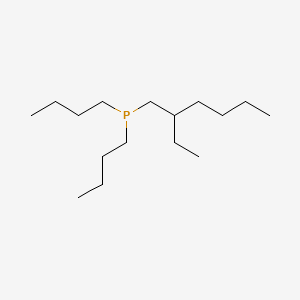

Phosphine, dibutyl(2-ethylhexyl)-

Description

BenchChem offers high-quality Phosphine, dibutyl(2-ethylhexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, dibutyl(2-ethylhexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

129678-03-1 |

|---|---|

Molecular Formula |

C16H35P |

Molecular Weight |

258.42 g/mol |

IUPAC Name |

dibutyl(2-ethylhexyl)phosphane |

InChI |

InChI=1S/C16H35P/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 |

InChI Key |

XMQWCFQFVJNSJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CP(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of Dibutyl(2-ethylhexyl)phosphine: A Technical Guide

Introduction

Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine of interest in various chemical research and development applications, including catalysis and synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dibutyl(2-ethylhexyl)phosphine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation for organophosphorus compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of dibutyl(2-ethylhexyl)phosphine.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |

| ³¹P | -30 to -40 | Singlet | - | P |

| ¹³C | ~30-35 | Doublet | ¹J(P,C) ≈ 15-25 | P-CH₂ (Butyl & 2-ethylhexyl) |

| ~28-32 | Doublet | ²J(P,C) ≈ 10-15 | P-CH₂-CH₂ (Butyl) | |

| ~22-26 | Doublet | ³J(P,C) ≈ 5-10 | P-CH₂-CH₂-CH₂ (Butyl) | |

| ~13-15 | Singlet | - | CH₃ (Butyl & 2-ethylhexyl) | |

| ~38-42 | Doublet | ²J(P,C) ≈ 10-15 | CH (2-ethylhexyl) | |

| ~28-32 | Singlet | - | CH₂ (2-ethylhexyl, ethyl branch) | |

| ~10-12 | Singlet | - | CH₃ (2-ethylhexyl, ethyl branch) | |

| ¹H | ~1.3-1.6 | Multiplet | - | P-CH₂ & CH₂ groups |

| ~0.8-1.0 | Multiplet | - | CH₃ groups |

Table 2: Predicted IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration Mode | Intensity |

| 2850-2960 | C-H stretching (alkyl) | Strong |

| 1450-1470 | C-H bending (alkyl) | Medium |

| 1375-1385 | C-H bending (methyl) | Medium |

| ~720-780 | P-C stretching | Medium-Weak |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 244 | [M]⁺ | Molecular Ion |

| 187 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 131 | [M - C₈H₁₇]⁺ | Loss of a 2-ethylhexyl radical |

| 87 | [P(C₄H₉)H]⁺ | Rearrangement and loss of C₈H₁₆ |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Given that trialkylphosphines can be sensitive to oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of dibutyl(2-ethylhexyl)phosphine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

The solvent should be thoroughly degassed to remove dissolved oxygen, which can lead to line broadening and oxidation of the phosphine.[2]

-

The sample tube should be sealed under an inert atmosphere.

-

-

Instrumentation :

-

A standard NMR spectrometer with a multinuclear probe operating at a field strength of, for example, 400 MHz for ¹H.

-

-

Data Acquisition :

-

³¹P NMR : Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. 85% H₃PO₄ is used as an external standard.

-

¹H NMR : Acquire a standard ¹H NMR spectrum.

-

¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Instrumentation :

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition :

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean, empty salt plates before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation :

-

A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is a common method for such compounds.

-

-

Data Acquisition :

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of dibutyl(2-ethylhexyl)phosphine.

References

- 1. azooptics.com [azooptics.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of Dibutyl(2-ethylhexyl)phosphine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly accessible experimental data specifically for dibutyl(2-ethylhexyl)phosphine is limited. Therefore, this guide provides a comprehensive overview of the theoretical framework and standard experimental protocols used to determine the electronic and steric properties of phosphine ligands, using dibutyl(2-ethylhexyl)phosphine as a representative example of an asymmetrical trialkylphosphine.

Introduction to Phosphine Ligands

Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their utility stems from their unique ability to act as "spectator" ligands, meaning they coordinate to a metal center and modulate its reactivity without typically participating in the chemical transformation itself.[1] The electronic and steric properties of a phosphine ligand can be finely tuned by varying the substituents (R groups) on the phosphorus atom. This tunability is critical in optimizing catalyst performance, influencing factors such as activity, stability, and selectivity in a vast array of chemical reactions, including cross-coupling, hydrogenation, and hydroformylation.[2][3]

Dibutyl(2-ethylhexyl)phosphine is an example of an asymmetrical trialkylphosphine. Its structure, featuring two n-butyl groups and a larger, branched 2-ethylhexyl group, suggests a combination of electron-donating character and significant steric bulk. Understanding these properties quantitatively is essential for predicting its behavior in catalytic systems and for the rational design of new metal complexes for applications in chemical synthesis and drug development.

This guide will detail the key parameters used to quantify the electronic and steric nature of phosphine ligands—the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ)—and will provide the established experimental and computational protocols for their determination.

Electronic Properties of Dibutyl(2-ethylhexyl)phosphine

The electronic properties of a phosphine ligand describe its ability to donate or withdraw electron density from the metal center to which it is coordinated. Phosphines primarily function as σ-donors through the lone pair of electrons on the phosphorus atom.[2] They can also act as π-acceptors by accepting electron density from the metal's d-orbitals into the σ* anti-bonding orbitals of the phosphorus-carbon bonds.[4]

The overall electron-donating ability of a phosphine is influenced by the inductive effects of its substituents. Alkyl groups, such as the n-butyl and 2-ethylhexyl groups in the target molecule, are electron-donating. Therefore, dibutyl(2-ethylhexyl)phosphine is expected to be a strong electron-donating ligand, leading to a more electron-rich metal center upon coordination.[2]

The Tolman Electronic Parameter (TEP)

The most widely accepted metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[5] The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational stretch (ν(CO)) of a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[4][5]

The underlying principle is that a more strongly electron-donating phosphine ligand increases the electron density on the nickel atom. This increased electron density is then back-donated into the π* anti-bonding orbitals of the carbonyl (CO) ligands.[6] This back-bonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[4] Consequently, phosphines with lower TEP values are considered stronger electron donors.

Given its trialkyl nature, dibutyl(2-ethylhexyl)phosphine is predicted to have a TEP value significantly lower than that of triphenylphosphine (PPh₃, TEP = 2068.9 cm⁻¹) and closer to that of other trialkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃, TEP = 2056.1 cm⁻¹).[5]

Steric Properties of Dibutyl(2-ethylhexyl)phosphine

The steric bulk of a phosphine ligand is a critical factor that governs the coordination environment around the metal center.[1] It can influence the number of ligands that can bind, the stability of the resulting complex, and the accessibility of substrates to the metal's active site, thereby controlling catalytic selectivity.[2]

The Tolman Cone Angle (θ)

The steric hindrance of a phosphine ligand is most commonly quantified by the Tolman Cone Angle (θ).[7] This is defined as the apex angle of a cone that originates from the center of the metal atom (at a standardized M-P bond distance of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents in their most folded-back conformation.[4] Ligands with larger cone angles are considered more sterically demanding.

For an asymmetrical phosphine like dibutyl(2-ethylhexyl)phosphine (PRR'R''), the cone angle is typically estimated by averaging the contribution of each substituent.[8] The presence of the branched 2-ethylhexyl group is expected to make a substantial contribution to the overall steric bulk, likely resulting in a large cone angle.

Data Summary

While specific experimental values for dibutyl(2-ethylhexyl)phosphine are not available in the literature, the following table provides a template for summarizing its key electronic and steric parameters once determined through the protocols outlined below.

| Parameter | Description | Predicted Value Range | Method of Determination |

| Tolman Electronic Parameter (TEP) | A₁ ν(CO) stretching frequency in [LNi(CO)₃] (cm⁻¹) | 2055 - 2062 cm⁻¹ | Infrared Spectroscopy |

| Tolman Cone Angle (θ) | Apex angle of the cone encompassing the ligand (degrees) | 160 - 180° | X-ray Crystallography / DFT Calculation |

| ³¹P NMR Chemical Shift (δ) | Resonance in the ³¹P{¹H} NMR spectrum (ppm) | +15 to +35 ppm | Nuclear Magnetic Resonance |

| P=O Stretch (for oxide) | Vibrational frequency of the phosphine oxide (cm⁻¹) | 1150 - 1200 cm⁻¹ | Infrared Spectroscopy |

Experimental Protocols

The following sections detail the standard methodologies for the characterization of a phosphine ligand such as dibutyl(2-ethylhexyl)phosphine.

Protocol for Determination of Tolman Electronic Parameter (TEP)

This protocol is based on the synthesis of the [LNi(CO)₃] complex and its subsequent analysis by IR spectroscopy.[4][5]

Materials:

-

Dibutyl(2-ethylhexyl)phosphine (L)

-

Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely Toxic )

-

Anhydrous, degassed pentane or hexane

-

Schlenk line and glassware

-

Infrared (IR) spectrometer and gas-tight IR cell

Procedure:

-

Preparation of the [LNi(CO)₃] Complex: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques due to the toxicity of Ni(CO)₄ and the air-sensitivity of the phosphine.

-

In a Schlenk flask, dissolve a known quantity of dibutyl(2-ethylhexyl)phosphine in anhydrous pentane.

-

Carefully add one molar equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid. L + Ni(CO)₄ → [LNi(CO)₃] + CO

-

Stir the reaction mixture for 30-60 minutes to ensure complete formation of the complex.

-

IR Spectroscopy:

-

Transfer the resulting solution of [LNi(CO)₃] into a gas-tight IR cell via cannula.

-

Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Identify the A₁ symmetric stretching band, which is typically the most intense band in this region. The frequency of this band is the Tolman Electronic Parameter (TEP) for dibutyl(2-ethylhexyl)phosphine.

Protocol for Determination of Tolman Cone Angle (θ)

The cone angle can be determined computationally or from single-crystal X-ray diffraction data.[8][9]

Method 1: Computational Modeling

-

Software: Use a computational chemistry package (e.g., Gaussian, Spartan).

-

Model Building: Construct the 3D structure of dibutyl(2-ethylhexyl)phosphine coordinated to a metal center (standard is Ni) with a fixed M-P bond length of 2.28 Å.

-

Conformational Search: Perform a conformational analysis to find the lowest energy conformer of the ligand, allowing the butyl and 2-ethylhexyl groups to arrange themselves to minimize steric strain.

-

Angle Calculation: In the lowest-energy conformer, calculate the angle of the cone that originates at the metal center and tangentially touches the van der Waals surfaces of the outermost hydrogen atoms of the ligand. This angle is the computed Tolman Cone Angle.[8]

Method 2: X-ray Crystallography

-

Crystal Growth: Synthesize a stable, crystalline metal complex of dibutyl(2-ethylhexyl)phosphine. Suitable crystals for single-crystal X-ray diffraction are required.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution: Solve and refine the crystal structure to obtain precise atomic coordinates, including those of the phosphine ligand.

-

Angle Measurement: Using the refined structure and a standard M-P bond length of 2.28 Å, use software to calculate the exact cone angle that encompasses the van der Waals radii of the ligand's atoms.[10]

General Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ³¹P NMR is a highly effective technique for characterizing phosphine ligands and their complexes, as the ³¹P nucleus is 100% abundant and has a spin of ½.[11] The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire a proton-decoupled (³¹P{¹H}) spectrum.

-

Expected Spectrum: Dibutyl(2-ethylhexyl)phosphine is expected to show a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift will be indicative of its trialkyl nature. Oxidation of the phosphine to the corresponding phosphine oxide will result in a significant downfield shift of the resonance.[12]

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy is useful for identifying functional groups. For phosphines, the P-C stretching and bending vibrations can be observed. More importantly, it is used to characterize the phosphine oxide, the common product of air oxidation.

-

Procedure: The spectrum can be recorded on a neat sample (if liquid) or as a solution.

-

Expected Spectrum: The IR spectrum of dibutyl(2-ethylhexyl)phosphine will be dominated by C-H stretching and bending vibrations from the alkyl groups. If the phosphine oxidizes, a very strong and characteristic P=O stretching band will appear in the 1150-1200 cm⁻¹ region.[13]

Relationship Between Properties and Catalytic Performance

The electronic and steric properties of a phosphine ligand are not merely abstract parameters; they directly influence its performance in a catalytic cycle. The interplay between these two factors is crucial for achieving high efficiency and selectivity.

-

Strongly Electron-Donating Ligands (Low TEP): These ligands make the metal center more electron-rich, which can facilitate key catalytic steps like oxidative addition.

-

Sterically Bulky Ligands (Large Cone Angle): Large ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions. They can also limit the number of available coordination sites, preventing catalyst deactivation and creating a specific steric environment that can lead to high selectivity.[4]

The specific combination of electronic and steric effects offered by dibutyl(2-ethylhexyl)phosphine would make it a candidate for catalytic systems where both strong electron donation and significant steric bulk are desirable.

Conclusion

While specific, experimentally-derived data for dibutyl(2-ethylhexyl)phosphine remains to be published, a robust framework exists for its characterization. By employing standard techniques such as IR spectroscopy to determine the Tolman Electronic Parameter and X-ray crystallography or computational chemistry for the Tolman Cone Angle, researchers can quantitatively define its key properties. This characterization is the first and most critical step in understanding the ligand's potential role in catalysis and in the rational design of novel coordination complexes for applications in drug discovery and materials science. This guide provides the necessary theoretical background and practical protocols to enable such an investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. web.iitd.ac.in [web.iitd.ac.in]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Coordination Chemistry of Dibutyl(2-ethylhexyl)phosphine and Structurally Related Trialkylphosphines with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the coordination chemistry of dibutyl(2-ethylhexyl)phosphine with transition metals. This guide provides a comprehensive overview based on the well-established principles and experimental findings for structurally analogous trialkylphosphines. The data and protocols presented herein are representative of this broader class of ligands and are intended to serve as a predictive guide for the behavior of dibutyl(2-ethylhexyl)phosphine.

Introduction to Trialkylphosphine Ligands in Coordination Chemistry

Trialkylphosphines are a crucial class of L-type ligands in coordination and organometallic chemistry.[1] Their general formula is PR₃, where R represents alkyl groups. These ligands are characterized as soft, σ-donating ligands due to the lone pair of electrons on the phosphorus atom.[2] The coordination of trialkylphosphines to a transition metal center significantly influences the metal's electronic properties and steric environment, thereby modulating the reactivity and selectivity of the resulting complex.[2] This has profound implications for various applications, particularly in homogeneous catalysis.[1]

The properties of trialkylphosphine ligands are primarily defined by two key factors:

-

Electronic Effects: Trialkylphosphines are generally strong electron donors. The electron-donating ability increases the electron density on the metal center, which can, for example, facilitate the oxidative addition step in catalytic cycles.[3] The specific alkyl groups on the phosphorus atom fine-tune these electronic properties.

-

Steric Effects: The size and spatial arrangement of the alkyl groups create a sterically hindered environment around the metal center. This steric bulk can influence the coordination number of the complex, promote reductive elimination, and play a critical role in determining the selectivity of catalytic reactions.[3][4] The steric properties are often quantified by the Tolman cone angle (θ) and the percent buried volume (%Vbur).[4][5]

Dibutyl(2-ethylhexyl)phosphine, with its combination of linear (butyl) and branched (2-ethylhexyl) alkyl chains, is expected to be a moderately bulky, electron-rich trialkylphosphine. Its coordination chemistry is anticipated to be similar to other trialkylphosphines of comparable steric and electronic character.

Synthesis of Transition Metal-Trialkylphosphine Complexes

The synthesis of transition metal-trialkylphosphine complexes typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent.[1] The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) depends on the desired complex and the specific properties of the trialkylphosphine ligand.

This protocol describes a general method for the synthesis of a dichlorobis(trialkylphosphine)palladium(II) complex, a common precursor in cross-coupling catalysis.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Trialkylphosphine (e.g., triethylphosphine, tricyclohexylphosphine) (2 equivalents)

-

Degassed solvent (e.g., dichloromethane, ethanol, or acetonitrile)

-

Schlenk flask and other standard Schlenk line equipment

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in the chosen degassed solvent.

-

To this suspension, add two equivalents of the trialkylphosphine ligand via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the dissolution of the solid PdCl₂ and a color change in the solution.

-

Continue stirring for a specified period, typically ranging from a few hours to overnight, until the reaction is complete.

-

Remove the solvent under reduced pressure.

-

The resulting solid is then washed with a non-coordinating solvent (e.g., pentane or hexane) to remove any unreacted phosphine ligand.

-

The purified product is dried under vacuum.

Characterization: The resulting complex can be characterized by various spectroscopic techniques, including ³¹P{¹H} NMR, ¹H NMR, and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural information.

References

- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Computational Analysis of the Cone Angle for Dibutyl(2-ethylhexyl)phosphine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The steric and electronic properties of phosphine ligands are paramount in determining the efficacy, selectivity, and overall performance of transition metal catalysts. The Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of these ligands. This technical guide outlines a comprehensive computational methodology for determining the cone angle of the asymmetric and flexible ligand, dibutyl(2-ethylhexyl)phosphine. While specific experimental or computational data for this ligand is not prevalent in published literature, this document details a robust, state-of-the-art protocol based on established computational chemistry techniques. The guide covers conformational analysis, quantum mechanical geometry optimization, cone angle calculation, and the determination of related electronic parameters, providing researchers with a workflow to characterize this or structurally similar phosphine ligands.

Introduction: The Role of Steric Parameters in Catalysis

Tertiary phosphines (PR₃) are a versatile class of ligands in homogeneous catalysis, offering tunability through the modification of their R groups. The steric hindrance imposed by a phosphine ligand can profoundly influence the coordination environment of the metal center, affecting substrate binding, reaction rates, and product selectivity.[1] Dr. Chadwick A. Tolman first introduced the concept of the cone angle as a quantitative measure of this steric bulk.[2] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the entire ligand's van der Waals spheres.[2]

For asymmetric ligands such as dibutyl(2-ethylhexyl)phosphine, which possess three different substituents (two n-butyl groups, one 2-ethylhexyl group, and a lone pair implicitly), the calculation is more complex than for symmetric PR₃ ligands.[3] Furthermore, the conformational flexibility of the alkyl chains necessitates a thorough search for the lowest-energy conformer to obtain a meaningful steric parameter. This guide details the computational workflow to address these challenges.

Computational Methodology for Cone Angle Determination

A reliable determination of the cone angle for a flexible, asymmetric ligand requires a multi-step computational approach, typically combining Molecular Mechanics (MM) for conformational sampling with more accurate Density Functional Theory (DFT) for geometry optimization.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the cone angle of dibutyl(2-ethylhexyl)phosphine coordinated to a metal center. The standard model complex, as originally proposed by Tolman, is a tetrahedral nickel complex, [Ni(CO)₃(P)], where P is the phosphine ligand.[2][3] This model remains a common standard for computational comparisons.

-

Initial Structure Generation:

-

Conformational Search (MM):

-

Due to the high flexibility of the n-butyl and 2-ethylhexyl chains, a comprehensive conformational search is critical.[3]

-

Employ a Molecular Mechanics (MM) force field (e.g., UFF or MMFF94) to rapidly explore the potential energy surface.

-

This search identifies a set of low-energy conformers (typically within 5-10 kcal/mol of the global minimum) that are plausible representations of the ligand's structure.

-

-

Geometry Optimization (DFT):

-

Take the lowest-energy conformers identified from the MM search and perform full geometry optimization using Density Functional Theory (DFT).[4]

-

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan is suitable.

-

Functional: A hybrid functional like B3LYP is a common and well-validated choice.[4]

-

Basis Set: Use a Pople-style basis set such as 6-31G(d) for the ligand atoms (C, H, P) and a basis set with an effective core potential (ECP), like LANL2DZ, for the nickel atom.[4]

-

The optimization should be performed without constraints to find the true minimum energy geometry of the complex.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Cone Angle Measurement:

-

From the final optimized DFT geometry, the cone angle can be calculated. An exact, mathematically rigorous method involves finding the most acute right circular cone, with its vertex at the Ni atom, that encompasses all atoms of the phosphine ligand.[4]

-

For asymmetric ligands, an effective cone angle is often calculated by averaging the angles formed by each of the three P-R substituents.[2][3]

-

The logical flow of this computational protocol is visualized in the diagram below.

Caption: A flowchart illustrating the multi-step computational protocol.

Quantitative Data: Steric and Electronic Parameters

Following the protocol described above, one can generate a set of quantitative descriptors for the ligand. While experimental data for dibutyl(2-ethylhexyl)phosphine is unavailable, the table below presents a hypothetical but realistic summary of the data that such a computational study would yield. The cone angle is often calculated in different coordination environments to understand how the ligand's steric profile adapts.[3]

| Parameter | Symbol | [AuCl(P)] (Linear) | [Ni(CO)₃(P)] (Tetrahedral) | [IrCl₃(CO)₂(P)] (Octahedral) | Method |

| Steric Parameters | |||||

| Cone Angle | θ | ~155° | ~160° | ~165° | DFT Geometry |

| Percent Buried Volume | %Vbur | ~38% | ~40% | ~42% | SambVca 2.1 |

| Electronic Parameter | |||||

| Tolman Electronic Param. | TEP | - | 2062.5 cm⁻¹ | - | DFT Frequency |

Table 1: Hypothetical computationally derived steric and electronic parameters for dibutyl(2-ethylhexyl)phosphine. Values are estimates based on structurally similar alkylphosphines.

Tolman Electronic Parameter (TEP)

Alongside steric effects, the electron-donating or withdrawing nature of a ligand is crucial. The Tolman Electronic Parameter (TEP) quantifies this property by measuring the A₁ C-O vibrational frequency (ν(CO)) of the [LNi(CO)₃] complex.[5] More strongly electron-donating phosphines lead to more electron-rich metals, which engage in greater π-backbonding to the CO ligands.[1] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[5] This value can be accurately predicted from the same DFT calculation used for the cone angle determination.

Relationship Between Ligand Properties and Catalytic Performance

The ultimate goal for characterizing ligand properties is to establish a relationship with catalytic activity. The steric (cone angle) and electronic (TEP) parameters are key inputs for developing quantitative structure-activity relationships (QSAR).

Caption: Relationship between phosphine properties and catalytic results.

Conclusion

The computational determination of the cone angle for dibutyl(2-ethylhexyl)phosphine is a tractable problem that can provide significant insight for catalyst design and optimization. By employing a systematic workflow of conformational searching followed by DFT-level geometry optimization, researchers can obtain a reliable measure of its steric bulk. When combined with the computationally derived Tolman Electronic Parameter, a more complete stereoelectronic profile can be established. This data serves as a critical foundation for predicting the ligand's behavior in catalytic systems and for the rational design of next-generation catalysts in pharmaceutical and industrial applications.

References

The Lewis Basicity of Dibutyl(2-ethylhexyl)phosphine in the Landscape of Trialkylphosphines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lewis basicity of dibutyl(2-ethylhexyl)phosphine, a sterically hindered and electronically rich phosphine ligand. Due to the absence of direct experimental data for this specific phosphine, this guide combines established experimental data for a range of common trialkylphosphines with a detailed outline of computational methodologies for the accurate prediction of its key Lewis basicity parameters. This approach offers a comprehensive understanding of its expected behavior and positioning within the broader class of trialkylphosphine ligands.

Introduction to Phosphine Lewis Basicity

Tertiary phosphines (R₃P) are a cornerstone of modern chemistry, serving as critical ligands in homogeneous catalysis, materials science, and as versatile reagents in organic synthesis. Their efficacy is largely dictated by their electronic and steric properties, which are intricately linked to their Lewis basicity. The Lewis basicity of a phosphine, its ability to donate its lone pair of electrons to a Lewis acid (electron acceptor), influences the strength of the metal-ligand bond, the reactivity of the metal center, and the overall catalytic cycle.

Two key parameters are widely used to quantify the Lewis basicity and steric bulk of phosphines:

-

Tolman Electronic Parameter (TEP) or ν(CO): This parameter provides a measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[1] More electron-donating phosphines lead to increased electron density on the nickel center, which results in more back-bonding to the carbonyl ligands and a lower ν(CO) stretching frequency.[1]

-

pKa: The pKa of the conjugate acid of a phosphine (R₃PH⁺) is a direct measure of its Brønsted basicity in a given solvent. Higher pKa values indicate stronger basicity.

-

Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a defined M-P distance (typically 2.28 Å).[2][3]

This guide will focus on the Lewis basicity of dibutyl(2-ethylhexyl)phosphine, a phosphine with a unique combination of linear and branched alkyl chains, and compare it to a range of well-characterized trialkylphosphines.

Comparative Analysis of Trialkylphosphine Lewis Basicity

To contextualize the expected properties of dibutyl(2-ethylhexyl)phosphine, it is essential to examine the experimentally determined Lewis basicity parameters of other common trialkylphosphines.

Table 1: Tolman Electronic Parameters (TEP) for Selected Trialkylphosphines

| Phosphine Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [1] |

| P(i-Pr)₃ | 2058.7 | [4] |

| PCy₃ (Tricyclohexylphosphine) | 2056.4 | [5] |

| PMe₃ (Trimethylphosphine) | 2064.1 | [1] |

| PEt₃ (Triethylphosphine) | 2061.7 | [6] |

| P(n-Bu)₃ (Tri-n-butylphosphine) | 2060.3 | [6] |

Lower TEP values indicate stronger electron-donating ability (higher Lewis basicity).

Table 2: pKa Values for Selected Trialkylphosphines

| Phosphine Ligand | pKa (in Nitromethane) | Reference |

| P(t-Bu)₃ | 11.40 | [5][7] |

| PCy₃ | 9.70 | [5][7] |

| PEt₃ | 8.69 | [5] |

| P(n-Bu)₃ | 8.43 | [5] |

Higher pKa values indicate stronger basicity.

Table 3: Tolman Cone Angles (θ) for Selected Trialkylphosphines

| Phosphine Ligand | Cone Angle (θ) in degrees | Reference |

| P(t-Bu)₃ | 182 | [3] |

| P(i-Pr)₃ | 160 | [6] |

| PCy₃ | 170 | [6] |

| PMe₃ | 118 | [3] |

| PEt₃ | 132 | [3][6] |

| P(n-Bu)₃ | 132 | [6] |

Larger cone angles indicate greater steric bulk.

Estimating the Lewis Basicity of Dibutyl(2-ethylhexyl)phosphine: A Computational Approach

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the Lewis basicity parameters of novel phosphines like dibutyl(2-ethylhexyl)phosphine. Density Functional Theory (DFT) has been shown to be a reliable method for calculating these properties.[2][8]

Predicted Lewis Basicity Parameters

Based on the structure of dibutyl(2-ethylhexyl)phosphine, which contains two n-butyl groups and one larger, branched 2-ethylhexyl group, its Lewis basicity is expected to be comparable to other trialkylphosphines with similar numbers of carbon atoms. The presence of the branched 2-ethylhexyl group will likely increase its steric bulk compared to tri-n-butylphosphine.

Expected Trends for Dibutyl(2-ethylhexyl)phosphine:

-

pKa: The pKa is anticipated to be in the range of other trialkylphosphines, likely slightly higher than tri-n-butylphosphine due to the increased electron-donating effect of the larger alkyl groups. A predicted value would fall in the 8.5 - 9.5 range in nitromethane.

-

Tolman Electronic Parameter (TEP): The TEP is expected to be low, reflecting strong electron-donating character. It will likely be slightly lower than that of tri-n-butylphosphine, in the range of 2058 - 2060 cm⁻¹ .

-

Tolman Cone Angle (θ): The cone angle will be significantly influenced by the 2-ethylhexyl group. It is predicted to be larger than that of tri-n-butylphosphine (132°), likely in the range of 150 - 165° .

The following sections detail the experimental and computational protocols used to determine these values.

Experimental and Computational Protocols

Experimental Determination of pKa (Nitromethane Titration Method)

The pKa of a phosphine is typically determined by titrating a solution of the phosphine in nitromethane with a strong acid, such as perchloric acid, and monitoring the potential change with a glass electrode.[5][7]

Methodology:

-

Preparation of Solutions: A standard solution of the phosphine is prepared in anhydrous nitromethane. A standardized solution of perchloric acid in nitromethane is also prepared.

-

Titration: The phosphine solution is titrated with the perchloric acid solution at a constant temperature.

-

Potential Measurement: The potential of the solution is measured after each addition of the titrant using a pH meter equipped with a glass electrode and a reference electrode.

-

Data Analysis: The half-neutralization potential (the potential at which half of the phosphine has been protonated) is determined from the titration curve.

-

pKa Calculation: The pKa is calculated by comparing the half-neutralization potential of the phosphine to that of a standard base with a known pKa in nitromethane.

Experimental Determination of Tolman Electronic Parameter (TEP)

The TEP is determined from the IR spectrum of the corresponding [LNi(CO)₃] complex.[1]

Methodology:

-

Synthesis of [LNi(CO)₃]: The phosphine ligand (L) is reacted with a nickel carbonyl precursor, typically Ni(CO)₄ (caution: highly toxic) or a more convenient substitute, in an inert solvent.

-

IR Spectroscopy: The infrared spectrum of the purified [LNi(CO)₃] complex is recorded.

-

Identification of A₁ C-O Stretching Frequency: The A₁ symmetric C-O stretching frequency is identified in the spectrum. This is typically a strong, sharp band.[1]

-

TEP Value: The wavenumber (in cm⁻¹) of this A₁ band is the Tolman Electronic Parameter.[1]

Computational Protocol for Lewis Basicity Parameters

The following outlines a typical DFT-based workflow for calculating the pKa, TEP, and cone angle of a phosphine.

Methodology:

-

Structure Optimization: The 3D structures of the phosphine, its protonated form (for pKa), and its Ni(CO)₃ complex (for TEP) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermochemical data (for pKa) and the C-O stretching frequencies (for TEP).

-

pKa Calculation: The pKa is calculated using a thermodynamic cycle (the direct method or a proton exchange method) that involves the Gibbs free energies of the phosphine and its protonated form in the gas phase and in solution (using a continuum solvation model like PCM).

-

TEP Calculation: The A₁ symmetric C-O stretching frequency is obtained from the frequency calculation of the optimized [LNi(CO)₃] complex. A scaling factor may be applied to the calculated frequency to improve agreement with experimental values.

-

Cone Angle Calculation: The cone angle is calculated from the optimized geometry of the phosphine coordinated to a metal center (e.g., Ni in the [LNi(CO)₃] complex). The calculation involves determining the angle of a cone that encompasses the van der Waals radii of all atoms in the phosphine ligand.[2]

Conclusion

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. yanggroup.weebly.com [yanggroup.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Synthetic Potential: A Technical Guide to the Catalytic Applications of Dibutyl(2-ethylhexyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine with potential applications as a ligand in transition metal catalysis. While specific novel reactions catalyzed exclusively by this phosphine are not extensively documented in peer-reviewed literature, its structural characteristics—electron-richness and moderate steric bulk—position it as a promising candidate for a range of established catalytic transformations. This technical guide provides an in-depth overview of the predicted catalytic activities of dibutyl(2-ethylhexyl)phosphine based on the well-understood principles of phosphine-ligated catalysis. We will explore its potential role in key cross-coupling reactions, detail generalized experimental protocols, and present visual workflows and mechanistic pathways to guide researchers in its application.

Introduction to Dibutyl(2-ethylhexyl)phosphine as a Catalytic Ligand

Phosphine ligands are fundamental to modern transition metal catalysis, enabling a vast array of chemical transformations crucial for pharmaceutical and materials science. The efficacy of a phosphine ligand is governed by its electronic and steric properties. Dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine, is characterized by its electron-donating nature, which can enhance the reactivity of the metal center. The combination of n-butyl and 2-ethylhexyl groups provides a moderate level of steric hindrance, which can influence the selectivity of catalytic reactions and the stability of the catalytic species.

Trialkylphosphines, in general, are known to be effective ligands for various transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.[1][2] They are valued for their ability to promote oxidative addition, a key step in many catalytic cycles, particularly with less reactive substrates.[1]

Potential Catalytic Applications

Based on the general reactivity of trialkylphosphines, dibutyl(2-ethylhexyl)phosphine is a strong candidate for use as a ligand in several important classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3] The use of electron-rich and bulky phosphine ligands can significantly improve the efficiency of these reactions.[3][4] Dibutyl(2-ethylhexyl)phosphine, as a trialkylphosphine, is expected to be a suitable ligand for various palladium-catalyzed cross-coupling reactions.

A generalized workflow for a palladium-catalyzed cross-coupling reaction is presented below.

References

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dibutyl(2-ethylhexyl)phosphine in Complex Organic Molecule Synthesis

Introduction

Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are highly advantageous in various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, particularly in the fields of drug development and materials science. As an electron-rich ligand, dibutyl(2-ethylhexyl)phosphine enhances the rate of oxidative addition of challenging substrates, such as aryl chlorides, to the metal center (e.g., palladium). Its steric hindrance facilitates the reductive elimination step, which is crucial for efficient product formation and catalyst turnover. This combination of electronic and steric properties makes it a valuable tool for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds in the construction of intricate molecular architectures.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Dibutyl(2-ethylhexyl)phosphine is anticipated to be an effective ligand in several key palladium-catalyzed cross-coupling reactions due to its structural similarities to other well-established bulky, electron-rich trialkylphosphines. These reactions are central to the synthesis of a wide array of complex organic molecules.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The use of an electron-rich and bulky phosphine ligand like dibutyl(2-ethylhexyl)phosphine is expected to promote the oxidative addition of the organohalide to the Pd(0) center and facilitate the subsequent reductive elimination of the coupled product. This is particularly beneficial when employing less reactive coupling partners such as aryl chlorides.

2. Buchwald-Hartwig Amination:

This reaction is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The steric bulk of dibutyl(2-ethylhexyl)phosphine can be instrumental in promoting the reductive elimination of the desired arylamine product from the palladium center, a often rate-limiting step in the catalytic cycle.

3. Heck Reaction:

The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes. The electronic properties of dibutyl(2-ethylhexyl)phosphine can enhance the oxidative addition of the halide, while its steric presence can influence the regioselectivity of the alkene insertion and promote the final β-hydride elimination step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl chloride with a boronic acid, a reaction where a bulky, electron-rich phosphine ligand is typically effective.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Dibutyl(2-ethylhexyl)phosphine

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and dibutyl(2-ethylhexyl)phosphine (2-4 mol%).

-

Add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride).

-

Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and a primary or secondary amine, a transformation that benefits from bulky, electron-rich phosphine ligands.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Dibutyl(2-ethylhexyl)phosphine

-

Aryl bromide

-

Amine

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), dibutyl(2-ethylhexyl)phosphine (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data

Due to the lack of specific literature examples for dibutyl(2-ethylhexyl)phosphine, a data table for its performance cannot be provided. However, for analogous bulky trialkylphosphine ligands in the Suzuki-Miyaura coupling of a challenging aryl chloride, the following table illustrates the expected format for presenting such data.

Table 1: Hypothetical Performance of Dibutyl(2-ethylhexyl)phosphine in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 4 | K₃PO₄ (2) | Toluene | 100 | 12 | Data not available |

| 2 | Pd₂(dba)₃ (1) | 4 | Cs₂CO₃ (2) | Dioxane | 110 | 8 | Data not available |

Note: The yield data is hypothetical and would need to be determined experimentally.

Conclusion

Dibutyl(2-ethylhexyl)phosphine possesses the key structural and electronic attributes of a highly effective ligand for palladium-catalyzed cross-coupling reactions. While specific application data is not extensively documented in publicly available literature, its analogy to other successful bulky, electron-rich phosphines suggests significant potential in the synthesis of complex organic molecules. The provided general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers and drug development professionals to explore the utility of this ligand in their synthetic endeavors. Further experimental investigation is required to fully characterize its performance and expand its application in organic synthesis.

Application Notes and Protocols for the In-Situ Generation of Dibutyl(2-ethylhexyl)phosphine-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized protocol for the in-situ generation of metal complexes with the electron-rich, sterically hindered trialkylphosphine ligand, dibutyl(2-ethylhexyl)phosphine. This ligand is of interest in homogeneous catalysis due to its strong electron-donating character and bulky nature, which can promote high activity and selectivity in a variety of cross-coupling and hydroformylation reactions. The protocols outlined below are for the in-situ preparation of palladium, rhodium, and nickel complexes, which are commonly used in organic synthesis.

Introduction

The in-situ generation of catalyst complexes is a widely used technique in homogeneous catalysis. This approach avoids the often-difficult isolation and purification of pre-formed metal-phosphine complexes, many of which are sensitive to air and moisture. By combining a stable metal precursor with the desired phosphine ligand directly in the reaction vessel, the active catalytic species is formed "in place" just before or during the catalytic reaction. Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine that can be employed as a ligand to enhance the catalytic activity of various transition metals. Its bulky steric profile and electron-donating properties are beneficial for promoting oxidative addition and reductive elimination steps in catalytic cycles.

General Considerations for Handling Dibutyl(2-ethylhexyl)phosphine

Dibutyl(2-ethylhexyl)phosphine is an air-sensitive and potentially pyrophoric liquid. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents and reagents should be deoxygenated and dried prior to use.

In-Situ Protocol for Palladium-Dibutyl(2-ethylhexyl)phosphine Complexes

Palladium complexes with bulky trialkylphosphines are highly effective for a range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.

Experimental Protocol: In-Situ Generation for a Suzuki-Miyaura Coupling Reaction

This protocol describes the in-situ formation of a palladium(0) species from a palladium(II) precatalyst.

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, for example, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Add the desired solvent (e.g., toluene, THF, or dioxane), ensuring it is anhydrous and deoxygenated.

-

Add the dibutyl(2-ethylhexyl)phosphine ligand via syringe. The ratio of phosphine to palladium is crucial and typically ranges from 1:1 to 4:1 (P:Pd).

-

The mixture is typically stirred at room temperature for 10-30 minutes to allow for the formation of the active palladium(0)-phosphine complex. In the case of Pd(II) precursors, a reductant may be implicitly involved in the catalytic cycle or can be the phosphine itself.

-

Following the formation of the catalyst, the aryl halide, boronic acid, and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added to the reaction mixture.

-

The reaction is then heated to the desired temperature and monitored until completion.

Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling with Bulky Trialkylphosphine Ligands

The following table provides typical reaction parameters for Suzuki-Miyaura couplings using palladium catalysts with bulky trialkylphosphine ligands, which can be used as a starting point for optimization with dibutyl(2-ethylhexyl)phosphine.

| Parameter | Typical Range | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Other precursors can also be used. |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings may be possible with highly active systems. |

| Ligand:Palladium Ratio | 1:1 to 4:1 | This ratio can significantly influence catalyst activity and stability. |

| Solvent | Toluene, Dioxane, THF | The choice of solvent can affect reaction rate and yield. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are critical. |

| Temperature | Room Temperature to 120 °C | Milder conditions are often achievable with bulky phosphine ligands. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the substrates and catalyst efficiency. |

In-Situ Protocol for Rhodium-Dibutyl(2-ethylhexyl)phosphine Complexes

Rhodium complexes with phosphine ligands are widely used for hydroformylation reactions, converting alkenes to aldehydes.

Experimental Protocol: In-Situ Generation for Alkene Hydroformylation

-

In a high-pressure autoclave equipped with a magnetic stir bar, add the rhodium precursor, such as Rh(acac)(CO)₂ or [Rh(COD)Cl]₂, under an inert atmosphere.

-

Add the desired anhydrous and deoxygenated solvent (e.g., toluene or THF).

-

Introduce the dibutyl(2-ethylhexyl)phosphine ligand via syringe. The ligand-to-rhodium ratio is a key parameter influencing selectivity and activity.

-

The autoclave is sealed, and the alkene substrate is added.

-

The vessel is then purged and pressurized with syngas (a mixture of CO and H₂).

-

The reaction is heated to the desired temperature with stirring. The active rhodium-hydrido-carbonyl-phosphine species is formed under these conditions.

Quantitative Data for Rhodium-Catalyzed Hydroformylation with Trialkylphosphine Ligands

| Parameter | Typical Range | Notes |

| Rhodium Precursor | Rh(acac)(CO)₂, [Rh(COD)Cl]₂ | Precursors are chosen based on solubility and reactivity. |

| Catalyst Concentration | 10 - 1000 ppm | Lower concentrations are desirable for industrial applications. |

| Ligand:Rhodium Ratio | 2:1 to 100:1 | A large excess of ligand is often used to maintain catalyst stability. |

| Solvent | Toluene, THF, Propylene Carbonate | The solvent can influence the reaction rate and selectivity. |

| Syngas Pressure (CO/H₂) | 5 - 100 bar | Higher pressures generally increase the reaction rate. |

| Temperature | 60 - 150 °C | Temperature affects both the rate and selectivity of the reaction. |

| Reaction Time | 1 - 12 hours | Monitored by gas uptake or GC analysis of aliquots. |

In-Situ Protocol for Nickel-Dibutyl(2-ethylhexyl)phosphine Complexes

Nickel catalysts bearing phosphine ligands are used in a variety of transformations, including cross-coupling and olefin oligomerization.

Experimental Protocol: In-Situ Generation for a Kumada Coupling Reaction

-

To a dry Schlenk flask under an inert atmosphere, add the nickel(II) precursor, for example, NiCl₂(PPh₃)₂ or Ni(acac)₂.

-

Add the anhydrous and deoxygenated solvent (e.g., THF or diethyl ether).

-

Add the dibutyl(2-ethylhexyl)phosphine ligand via syringe.

-

The mixture is stirred at room temperature. The active Ni(0) species is typically formed in-situ by reduction with the Grignard reagent.

-

The aryl halide is added, followed by the slow addition of the Grignard reagent at a controlled temperature (often 0 °C or below).

-

The reaction is then allowed to warm to room temperature or heated as required and monitored until completion.

Quantitative Data for Nickel-Catalyzed Kumada Coupling with Phosphine Ligands

| Parameter | Typical Range | Notes |

| Nickel Precursor | NiCl₂(PPh₃)₂, Ni(acac)₂, Ni(COD)₂ | Ni(0) or Ni(II) precursors can be used. |

| Catalyst Loading | 1 - 10 mol% | Higher loadings may be needed for less reactive substrates. |

| Ligand:Nickel Ratio | 1:1 to 2:1 | The ratio can impact the stability and activity of the catalyst. |

| Solvent | THF, Diethyl Ether, Dioxane | Ethereal solvents are common due to the use of Grignard reagents. |

| Grignard Reagent | 1.0 - 1.5 equivalents | The Grignard reagent also acts as a reductant for Ni(II) precursors. |

| Temperature | 0 °C to 60 °C | The initial addition of the Grignard is often done at low temperature. |

| Reaction Time | 1 - 12 hours | Dependent on the substrates and reaction conditions. |

Visualizations

Experimental Workflow for In-Situ Catalyst Generation

Caption: Workflow for the in-situ generation of a metal-phosphine catalyst.

Generalized Catalytic Cycle for a Cross-Coupling Reaction

Caption: A generalized catalytic cycle for cross-coupling reactions.

Application Notes and Protocols: Dibutyl(2-ethylhexyl)phosphine in Nanoparticle Synthesis and Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl(2-ethylhexyl)phosphine is a tertiary phosphine ligand that is emerging as a valuable tool in the synthesis and stabilization of a variety of nanoparticles, including quantum dots (QDs) and metallic nanoparticles. Its unique branched alkyl structure provides a combination of steric hindrance and electronic properties that offer precise control over nanoparticle nucleation and growth, leading to monodisperse populations with desirable optical and electronic characteristics. These attributes make it a compelling ligand for applications in biomedical imaging, diagnostics, and targeted drug delivery.

This document provides detailed application notes on the role of dibutyl(2-ethylhexyl)phosphine in nanoparticle synthesis and stabilization, along with experimental protocols derived from established methods for similar phosphine ligands.

Key Applications and Advantages

Dibutyl(2-ethylhexyl)phosphine serves as a versatile ligand in nanoparticle synthesis, primarily functioning as a:

-

Stabilizing Agent: The bulky 2-ethylhexyl group provides significant steric hindrance, preventing nanoparticle aggregation and ensuring colloidal stability in organic solvents. This is crucial for maintaining the quantum confinement effects in QDs and the catalytic activity of metallic nanoparticles.

-

Growth Modifier: By coordinating to the surface of growing nanocrystals, dibutyl(2-ethylhexyl)phosphine can influence the reaction kinetics. The steric bulk of the ligand can control the rate of monomer addition, allowing for the synthesis of nanoparticles with a narrow size distribution.

-

Solvent and Precursor Coordinator: It can act as a high-boiling point solvent and effectively coordinate with metal precursors, facilitating their decomposition and the subsequent nucleation of nanoparticles.

The primary advantages of using dibutyl(2-ethylhexyl)phosphine over more common linear-chain phosphines, such as trioctylphosphine (TOP), are rooted in its branched structure. This branching leads to a larger steric cone angle, which can result in:

-

Enhanced Stability: The increased steric bulk provides a more robust barrier against aggregation.

-

Slower Growth Rates: This allows for more precise control over the final nanoparticle size.

-

Modified Surface Reactivity: The unique surface coordination can influence the subsequent functionalization of the nanoparticles, for instance, in ligand exchange reactions for phase transfer to aqueous media.

Experimental Protocols

The following protocols are representative methods for the synthesis of nanoparticles where dibutyl(2-ethylhexyl)phosphine can be effectively utilized. These are based on established procedures for analogous phosphine ligands.

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a hot-injection method for the synthesis of CdSe quantum dots, where dibutyl(2-ethylhexyl)phosphine is used as a coordinating solvent and stabilizing ligand.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Dibutyl(2-ethylhexyl)phosphine

-

Oleic acid

-

1-Octadecene (ODE)

-

Toluene

-

Methanol

Procedure:

-

Preparation of Cadmium Precursor:

-

In a three-neck flask, combine CdO (0.06 g, 0.5 mmol), oleic acid (1.2 mL), and 1-octadecene (10 mL).

-

Heat the mixture to 250°C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring until a clear, colorless solution is obtained. This indicates the formation of the cadmium oleate complex.

-

Cool the solution to room temperature.

-

-

Preparation of Selenium Precursor:

-

In a separate vial inside a glovebox, dissolve selenium powder (0.04 g, 0.5 mmol) in dibutyl(2-ethylhexyl)phosphine (5 mL).

-

-

Quantum Dot Synthesis:

-

Reheat the cadmium precursor solution to 240°C under an inert atmosphere.

-

Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.

-

Monitor the growth of the quantum dots by taking small aliquots at regular intervals and measuring their UV-Vis absorption and photoluminescence spectra. The emission color will shift from blue to red as the nanoparticles grow.

-

Once the desired size/emission wavelength is reached, quickly cool the reaction mixture to room temperature using a water bath to stop the growth.

-

-

Purification:

-

Add an excess of methanol to the crude quantum dot solution to precipitate the nanoparticles.

-

Centrifuge the mixture and discard the supernatant.

-

Redisperse the quantum dot pellet in a minimal amount of toluene.

-

Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.

-

Finally, disperse the purified CdSe quantum dots in toluene for storage.

-

Workflow for CdSe Quantum Dot Synthesis:

Protocol 2: Ligand Exchange for Phase Transfer of Nanoparticles

This protocol describes a general method for replacing the native hydrophobic dibutyl(2-ethylhexyl)phosphine ligands on the surface of nanoparticles with a hydrophilic ligand, such as 3-mercaptopropionic acid (MPA), to enable their transfer into an aqueous phase for biological applications.

Materials:

-

Nanoparticles stabilized with dibutyl(2-ethylhexyl)phosphine in an organic solvent (e.g., toluene).

-

3-Mercaptopropionic acid (MPA)

-

Methanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Chloroform

Procedure:

-

Prepare the MPA Solution:

-

In a flask, dissolve MPA (1 mL) in methanol (10 mL).

-

Adjust the pH of the solution to ~10 by the dropwise addition of a 1 M KOH solution in methanol. This deprotonates the thiol group, enhancing its binding affinity to the nanoparticle surface.

-

-

Ligand Exchange Reaction:

-

To a solution of the nanoparticles (e.g., 5 mg in 2 mL of chloroform), add the MPA solution (5 mL).

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The nanoparticles will gradually transfer from the organic phase to the methanolic/aqueous phase.

-

-

Purification:

-

Separate the aqueous phase containing the now water-soluble nanoparticles.

-

Precipitate the nanoparticles by adding a small amount of a non-solvent like isopropanol, if necessary, followed by centrifugation.

-

Discard the supernatant and redisperse the nanoparticle pellet in deionized water or a suitable buffer (e.g., PBS).

-

Repeat the precipitation/redispersion cycle to remove excess MPA and other impurities.

-

The final product is a stable aqueous dispersion of the nanoparticles.

-

Ligand Exchange and Phase Transfer Workflow:

Data Presentation

The following tables present hypothetical but representative data for nanoparticles synthesized using dibutyl(2-ethylhexyl)phosphine, based on expected outcomes from using a bulky, branched phosphine ligand.

Table 1: Comparison of CdSe Quantum Dot Properties with Different Phosphine Ligands

| Ligand | Average Diameter (nm) | Size Distribution (σ) | Photoluminescence Quantum Yield (PLQY) (%) |

| Trioctylphosphine (TOP) | 4.5 | < 5% | 60-70 |

| Dibutyl(2-ethylhexyl)phosphine | 4.2 | < 4% | 65-75 |

| Triphenylphosphine (TPP) | 3.8 | < 6% | 50-60 |

This table illustrates the expected trend of achieving smaller average diameters and narrower size distributions with the bulkier dibutyl(2-ethylhexyl)phosphine compared to the linear TOP, potentially leading to higher PLQY due to better surface passivation.

Table 2: Stability of Gold Nanoparticles in Different Solvents

| Stabilizing Ligand | Solvent | Stability (Days to Aggregation) |

| Trioctylamine | Toluene | > 30 |

| Dodecanethiol | Toluene | > 60 |

| Dibutyl(2-ethylhexyl)phosphine | Toluene | > 45 |

| Dibutyl(2-ethylhexyl)phosphine | Hexane | > 45 |

This table highlights the excellent colloidal stability imparted by dibutyl(2-ethylhexyl)phosphine in nonpolar organic solvents, comparable to other effective stabilizing ligands.

Signaling Pathways and Stabilization Mechanism

While "signaling pathways" are more relevant to biological systems, the mechanism by which dibutyl(2-ethylhexyl)phosphine stabilizes nanoparticles can be considered a form of surface interaction pathway. The stabilization is primarily achieved through a dative bond formed between the lone pair of electrons on the phosphorus atom and the electron-deficient metal atoms on the nanoparticle surface.

Stabilization Mechanism:

The bulky, branched alkyl chains of dibutyl(2-ethylhexyl)phosphine create a robust steric shield around the nanoparticle core. This steric repulsion between the ligands on adjacent nanoparticles overcomes the attractive van der Waals forces, thus preventing aggregation and ensuring long-term colloidal stability.

Conclusion

Dibutyl(2-ethylhexyl)phosphine is a highly effective ligand for the synthesis and stabilization of a wide range of nanoparticles. Its unique branched structure provides superior steric protection compared to linear phosphines, enabling the production of monodisperse nanoparticles with enhanced stability. The provided protocols offer a starting point for researchers to explore the use of this promising ligand in their own work, with potential applications spanning from advanced materials to biomedical technologies. Further optimization of reaction conditions will undoubtedly expand the utility of dibutyl(2-ethylhexyl)phosphine in the rational design of functional nanomaterials.

Application Notes and Protocols for Dibutyl(2-ethylhexyl)phosphine in Catalytic Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of dibutyl(2-ethylhexyl)phosphine as a ligand in transition metal-catalyzed hydroformylation reactions. Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. The choice of ligand is critical in controlling the activity and selectivity of the catalyst. Dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine, is explored here for its potential catalytic utility. These notes offer a comprehensive guide, including catalyst preparation, general hydroformylation procedures, and expected outcomes based on analogous systems, as specific literature data for this phosphine is limited.

Introduction

Hydroformylation is an atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding an aldehyde. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt, in the presence of a ligand. The ligand plays a crucial role in modifying the electronic and steric properties of the metal center, thereby influencing the reaction rate, regioselectivity (linear vs. branched aldehyde), and chemoselectivity.

Trialkylphosphines, such as dibutyl(2-ethylhexyl)phosphine, are known to be effective ligands in hydroformylation due to their electron-donating nature, which can enhance the catalytic activity. The steric bulk of the 2-ethylhexyl group, combined with the butyl groups, is anticipated to influence the regioselectivity of the reaction. These protocols provide a framework for evaluating the catalytic performance of dibutyl(2-ethylhexyl)phosphine in both rhodium- and cobalt-catalyzed hydroformylation of a model olefin, 1-octene.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the hydroformylation of 1-octene using a rhodium and a cobalt catalyst system with dibutyl(2-ethylhexyl)phosphine as the ligand. These values are based on typical results observed for similar trialkylphosphine ligands under the specified conditions and serve as a baseline for experimental investigation.

Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Dibutyl(2-ethylhexyl)phosphine Ligand

| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Ligand/Rh Ratio | Conversion (%) | Selectivity to Aldehydes (%) | n:iso Ratio |

| 1 | 80 | 20 (1:1) | 4:1 | 95 | 98 | 2.5:1 |

| 2 | 100 | 20 (1:1) | 4:1 | >99 | 97 | 2.2:1 |

| 3 | 80 | 40 (1:1) | 4:1 | 98 | 99 | 2.8:1 |

| 4 | 80 | 20 (1:1) | 8:1 | 92 | 98 | 3.0:1 |

Reaction Conditions: 1-octene (10 mmol), Rh(acac)(CO)₂ (0.01 mmol), Dibutyl(2-ethylhexyl)phosphine, Toluene (20 mL), 4 hours.

Table 2: Cobalt-Catalyzed Hydroformylation of 1-Octene with Dibutyl(2-ethylhexyl)phosphine Ligand

| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Ligand/Co Ratio | Conversion (%) | Selectivity to Alcohols (%) | n:iso Ratio |

| 1 | 120 | 80 (1:1) | 2:1 | 85 | 90 | 4.0:1 |

| 2 | 140 | 80 (1:1) | 2:1 | 95 | 88 | 3.5:1 |

| 3 | 120 | 100 (1:1) | 2:1 | 90 | 92 | 4.5:1 |

| 4 | 120 | 80 (1:1) | 4:1 | 80 | 85 | 4.2:1 |

Reaction Conditions: 1-octene (10 mmol), Co₂(CO)₈ (0.1 mmol), Dibutyl(2-ethylhexyl)phosphine, Toluene (20 mL), 6 hours. Note: Cobalt-catalyzed hydroformylation with phosphine ligands often leads to the direct formation of alcohols due to in situ hydrogenation of the initially formed aldehydes.

Experimental Protocols

Protocol 1: In situ Preparation of the Rhodium-Dibutyl(2-ethylhexyl)phosphine Catalyst

Materials:

-

Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate dicarbonyl)

-

Dibutyl(2-ethylhexyl)phosphine

-

Anhydrous, deoxygenated toluene

-

Schlenk flask

-

Magnetic stirrer

-

Syringe

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Rh(acac)(CO)₂ (1 equivalent).

-

Add the desired amount of anhydrous, deoxygenated toluene via syringe.

-

While stirring, add the desired molar equivalents of dibutyl(2-ethylhexyl)phosphine (e.g., 4 equivalents) via syringe.

-

Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst species. The resulting solution is the catalyst precursor stock solution.

Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene

Materials:

-

Catalyst precursor stock solution (from Protocol 1)

-

1-Octene

-

Anhydrous, deoxygenated toluene

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control

-

Syngas (1:1 mixture of CO and H₂)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge the autoclave with a magnetic stir bar.

-

Under an inert atmosphere, add the desired amount of the rhodium catalyst precursor stock solution to the autoclave.

-

Add additional anhydrous, deoxygenated toluene to reach the desired reaction volume.

-